molecular formula C9H4ClF6NO B12612515 N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride CAS No. 902492-10-8

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride

Cat. No.: B12612515
CAS No.: 902492-10-8
M. Wt: 291.58 g/mol
InChI Key: HURIYYFMXOTZOL-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride (CAS 902492-10-8) is a specialized chemical building block of significant interest in medicinal chemistry research. This compound is characterized by the presence of two strong electron-withdrawing trifluoromethyl groups on the benzene ring, a feature known to enhance a molecule's metabolic stability and membrane permeability. The central chlorinated amidoxime functional group makes it a highly versatile and reactive intermediate for synthesizing more complex nitrogen-containing heterocycles and functionalized derivatives. While specific biological data for this exact compound is limited, its core structure is closely related to privileged scaffolds in antibiotic discovery. Research on similar compounds containing the 3,5-bis(trifluoromethyl)benzene moiety and guanidine-related functional groups has demonstrated potent antibacterial activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These related compounds are investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics . Furthermore, this compound has been identified as belonging to the class of Per- and Polyfluoroalkyl Substances (PFAS) , which is an important consideration for environmental and safety assessments during research. As a reactive intermediate, this chemical is primarily valued for constructing diverse chemical libraries for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF6NO/c10-7(17-18)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURIYYFMXOTZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70848279
Record name N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70848279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902492-10-8
Record name N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70848279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,5-bis(trifluoromethyl)benzoic Acid

The initial step involves the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which can be accomplished through the following method:

  • Grignard Reaction : The synthesis begins with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and magnesium in tetrahydrofuran (THF). The reaction is typically conducted under reflux conditions to facilitate the formation of the Grignard reagent.

  • Carboxylation : The Grignard reagent is then treated with carbon dioxide gas at low temperatures (around -20°C to 0°C). This step is crucial as it leads to the formation of 3,5-bis(trifluoromethyl)benzoic acid. The reaction is generally performed at a pressure of 20-25 psi to optimize yield.

  • Yield and Purity : The resulting product can be isolated in yields ranging from 76% to 78%, depending on the specific reaction conditions employed. The use of appropriate solvents and careful control of temperature significantly influences the purity and yield of the final product.

Conversion to N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl Chloride

Once 3,5-bis(trifluoromethyl)benzoic acid is obtained, it can be converted into this compound through the following steps:

  • Formation of Carboximidoyl Chloride : The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert it into the corresponding carboximidoyl chloride. This reaction typically proceeds under reflux conditions and requires careful handling due to the release of gases.

  • Hydroxylation : In a subsequent step, hydroxylamine hydrochloride is added to the reaction mixture to form the N-hydroxy derivative. This step is essential for introducing the hydroxy functional group into the molecule.

Final Product Isolation

The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels necessary for further applications in research or industrial settings.

Step Reagents Conditions Yield (%) Notes
Synthesis of 3,5-bis(trifluoromethyl)benzoic Acid 3,5-bis(trifluoromethyl)bromobenzene, Mg THF, Reflux 76-78% Grignard reaction followed by CO₂ treatment
Conversion to N-Hydroxy Carboximidoyl Chloride 3,5-bis(trifluoromethyl)benzoic acid + SOCl₂/oxalyl chloride + hydroxylamine hydrochloride Reflux Varies Hydroxylation step critical for product formation

Recent studies have highlighted the efficiency of these methods in synthesizing this compound. Variations in solvent choice and temperature control have been shown to significantly impact both yield and purity. Additionally, optimizing the pressure during carboxylation has been identified as a key factor in maximizing product yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidoyl chloride group can be reduced to form amines.

    Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl groups enhance the compound’s electronegativity, facilitating interactions with electron-rich sites on target molecules. The hydroxy and carboximidoyl chloride groups participate in various chemical reactions, enabling the compound to act as a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride with related compounds:

Compound Name CAS Number Functional Group Substituents Reactivity Profile Applications
This compound Not Available Imidoyl chloride (Cl-C=N-O-) 3,5-diCF₃, N-hydroxy High electrophilicity; prone to hydrolysis Amidination, medicinal chemistry
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 Benzoyl chloride (Cl-C=O) 3-Cl, 5-CF₃ Acylating agent; moderate stability Polymer synthesis, agrochemicals
3,5-Bis(trifluoromethyl)benzoyl chloride 330-15-6 Benzoyl chloride (Cl-C=O) 3,5-diCF₃ Enhanced electrophilicity due to dual -CF₃ High-performance materials, catalysis
3,5-Bis(trifluoromethyl)benzoximidoyl chloride (non-hydroxylated) Not Available Imidoyl chloride (Cl-C=N-) 3,5-diCF₃ Less polar than N-hydroxy variant Ligand synthesis, coordination chemistry

Reactivity and Stability

  • Electrophilicity : The target compound’s imidoyl chloride group is more electrophilic than benzoyl chlorides due to the electron-deficient C=N bond, accelerating reactions with amines or alcohols .
  • Hydrolysis Sensitivity: The N-hydroxy group increases susceptibility to hydrolysis compared to non-hydroxylated imidoyl chlorides, necessitating anhydrous handling.
  • Solubility : Dual -CF₃ groups enhance lipophilicity, reducing water solubility but improving compatibility with organic solvents like dichloromethane or THF.

Research Findings and Data Gaps

  • Thermal Stability: Limited data exist, but analogs suggest decomposition above 150°C.
  • Toxicity: No GHS classification is available for the target compound, though imidoyl chlorides generally require careful handling due to irritancy .
  • Experimental Needs : Further studies on crystallization, catalytic applications, and biological activity are warranted.

Biological Activity

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity, which may influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C9H4ClF6NO
  • Molecular Weight : 272.15 g/mol
  • CAS Number : 72111-09-2
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is conducted under reflux conditions in a suitable solvent (e.g., ethanol or methanol), followed by purification through recrystallization.

The biological activity of this compound is largely attributed to its amidoxime functional group. This group can form hydrogen bonds and coordinate with metal ions, influencing the compound's reactivity and binding properties. The trifluoromethyl groups contribute to enhanced stability and lipophilicity, which are critical for effective interaction with biological targets .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For example:

  • Minimum Inhibitory Concentrations (MICs) : Compounds within this chemical family have shown MICs ranging from 0.5 µg/mL to over 256 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
CompoundMIC (S. aureus)MIC (E. coli)
9m0.5 µg/mL1 µg/mL
10a4 µg/mL4 µg/mL

Cholinesterase Inhibition

N-Hydroxy-3,5-bis(trifluoromethyl)benzene derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission:

  • IC50 Values : Compounds demonstrated IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE inhibition .

Case Studies

  • Dual Cholinesterase Inhibitors : A study designed analogues of N-Hydroxy-3,5-bis(trifluoromethyl)benzene derivatives that showed improved potency against AChE and BuChE compared to existing drugs like rivastigmine. The most promising derivatives exhibited balanced inhibition profiles suitable for central nervous system applications .
  • Antibacterial Studies : Another investigation highlighted the antibacterial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as leads for new antibiotic development .

Q & A

Q. What are the key synthetic intermediates and reaction pathways for preparing N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride?

  • Methodological Answer : The synthesis likely involves functionalization of 3,5-bis(trifluoromethyl)benzene derivatives. For example, intermediates such as 3,5-bis(trifluoromethyl)benzoyl chloride (CAS RN: [785-56-8], bp 65–67°C at 12 mmHg) or 3,5-bis(trifluoromethyl)benzyl bromide (CAS RN: [32247-96-4], density 1.675 g/mL) could serve as precursors for introducing the carboximidoyl chloride group. A plausible route involves:

Nitrosation : Reacting 3,5-bis(trifluoromethyl)aniline derivatives with nitrous acid to form the hydroxylamine intermediate.

Chlorination : Using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the hydroxylamine to the carboximidoyl chloride.
Purification may require fractional distillation (for liquid intermediates) or recrystallization (for solids like 3,5-bis(trifluoromethyl)benzylamine hydrochloride , CAS RN: [42365-62-8], mp >97% purity) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • ¹H/¹⁹F NMR : Identify trifluoromethyl (-CF₃) groups (δ ~ -60 ppm in ¹⁹F NMR) and hydroxyimino (-N-OH) protons (δ ~ 10–12 ppm in ¹H NMR).
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and N-Cl (600–800 cm⁻¹) stretches.
  • HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to detect molecular ion peaks (expected m/z ~ 350–360).
    Cross-reference with intermediates like 3,5-bis(trifluoromethyl)benzylamine (CAS RN: [85068-29-7], mp 50–55°C) to validate synthetic steps .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

  • Methodological Answer : Contradictions often arise from variations in:
  • Reagent quality : Use high-purity intermediates (e.g., tech.-grade 3,5-bis(trifluoromethyl)benzylamine hydrochloride may require repurification).
  • Temperature control : Monitor exothermic steps (e.g., chlorination) using jacketed reactors.
  • Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboximidoyl chloride group.
    Statistical tools like Design of Experiments (DoE) can optimize parameters (e.g., molar ratios, reaction time) .

Q. What strategies mitigate decomposition during storage or handling?

  • Methodological Answer : The compound’s stability is influenced by:
  • Temperature : Store at –20°C in amber vials to slow thermal degradation.
  • Solvent compatibility : Use anhydrous solvents (e.g., dichloromethane, THF) to prevent hydrolysis.
  • Light sensitivity : Shield from UV exposure, as trifluoromethyl groups may undergo photolytic cleavage.
    Stability studies using TGA/DSC can identify decomposition thresholds .

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